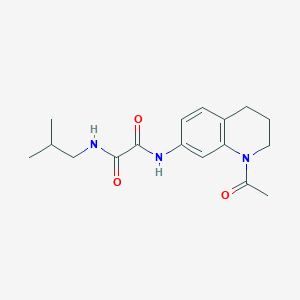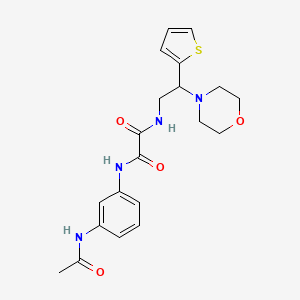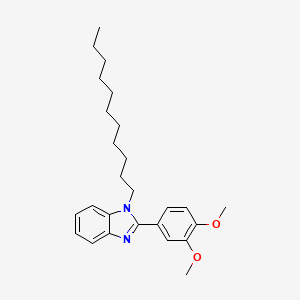
2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, particularly the benzimidazole portion, is part of many important biomolecules, including vitamins and cofactors .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzimidazole core, with a 3,4-dimethoxyphenyl group attached at the 2-position, and an undecyl group at the 1-position .Chemical Reactions Analysis
As a benzimidazole derivative, this compound might be expected to participate in reactions typical of benzimidazoles. These could include various substitution reactions at the benzimidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the benzimidazole ring might confer aromaticity, while the undecyl group would likely make the compound more hydrophobic .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
One study highlighted the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which demonstrated significant in vitro antimicrobial activity, suggesting the potential of related compounds in combating microbial infections (Mohana, 2013).
Antitumor Activities
Research on 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs has shown potent and selective antitumor properties against lung, colon, and breast cancer cell lines, indicating a promising avenue for cancer therapy development (Mortimer et al., 2006). Another study synthesized a series of 2-phenylbenzimidazoles, testing the hypothesis that these compounds retain potent antitumor activity with superior pharmaceutical properties compared to previous series, although they were generally less active in vitro against breast cancer cell lines (Kadri et al., 2008).
Antioxidant Properties
Compounds with a 2-arylbenzimidazole structure have been evaluated for their antioxidant activities, showing that some derivatives possess significant antioxidant properties and could reduce oxidative stress and cell death, highlighting their potential in therapeutic applications for diseases associated with oxidative stress (Zhou et al., 2013).
DNA Interaction Studies
A novel class of symmetric bisbenzimidazole-based DNA minor groove-binding agents has been synthesized, showing significant antitumor activity. These compounds, including those with dimethoxyphenyl groups, interact with DNA in a specific manner, potentially offering a new approach to cancer treatment (Mann et al., 2001).
Chemical Synthesis and Drug Development
A study on benzimidazoline-dimethoxypyrene highlighted its effectiveness in photoinduced electron transfer-promoted reductive transformations of organic compounds, suggesting its utility in synthetic chemistry and drug development processes (Hasegawa et al., 2009).
Mecanismo De Acción
Mode of Action
Based on the similar compound dma, it can be inferred that 2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole might interact with its targets and cause significant changes
Biochemical Pathways
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has been found to have some activity as a monoamine oxidase inhibitor .
Result of Action
Based on the similar compound dma, it can be inferred that this compound might have significant effects at the molecular and cellular level
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-4-5-6-7-8-9-10-11-14-19-28-23-16-13-12-15-22(23)27-26(28)21-17-18-24(29-2)25(20-21)30-3/h12-13,15-18,20H,4-11,14,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYBOFFVKKXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)
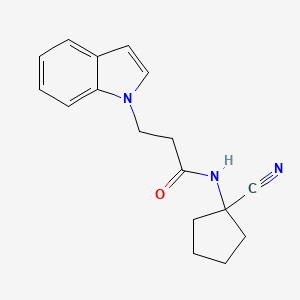
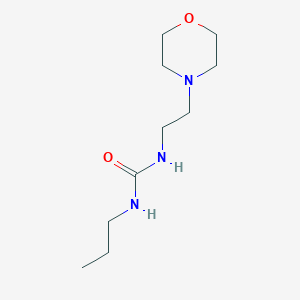
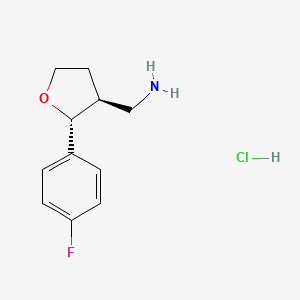
![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
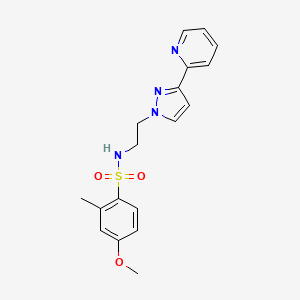
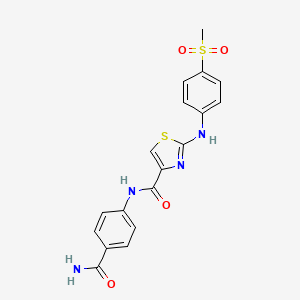
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)
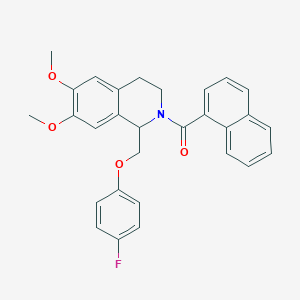
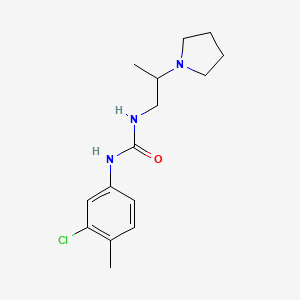
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)
